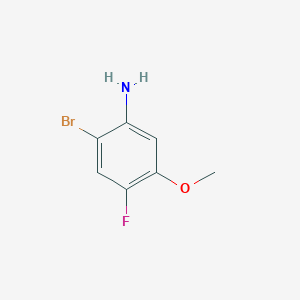

2-Bromo-4-fluoro-5-methoxyaniline

説明

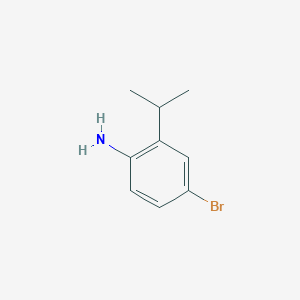

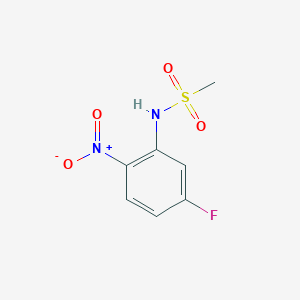

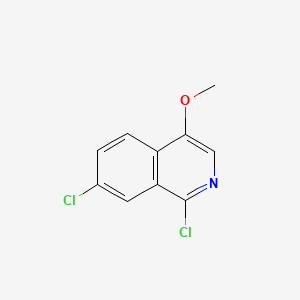

2-Bromo-4-fluoro-5-methoxyaniline is a chemical compound with the molecular formula C7H7BrFNO . It has a molecular weight of 220.04 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .

Molecular Structure Analysis

The InChI code for 2-Bromo-4-fluoro-5-methoxyaniline is 1S/C7H7BrFNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 . This indicates the presence of bromine, fluorine, and a methoxy group attached to an aniline base.Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-5-methoxyaniline is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Organic Synthesis and Chemical Transformations

2-Bromo-4-fluoro-5-methoxyaniline serves as a building block in organic synthesis, contributing to the development of complex molecules. Its reactivity, particularly the presence of bromo and fluoro substituents, makes it suitable for various chemical transformations. For instance, it has been used in the synthesis of thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives, highlighting its versatility in constructing heterocyclic compounds with significant biological activities (Abdel‐Wadood et al., 2014). These derivatives exhibit broad antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal properties.

Synthesis Techniques and Environmental Considerations

Research has also focused on the synthesis methods for 2-Bromo-4-fluoro-5-methoxyaniline, aiming to improve yield, purity, and environmental impact. A method involving ionic liquids for its synthesis reported not only high yield and purity but also the advantage of using less harmful solvents, showcasing the shift towards greener chemistry practices (Ding Yu-fei, 2011).

Material Science and Polymer Research

Moreover, the compound's utility extends to material science, where its derivatives have been explored for corrosion inhibition properties and polymer synthesis. For example, a thiophene derivative incorporating 2-Bromo-4-fluoro-5-methoxyaniline showed effectiveness as a corrosion inhibitor for zinc metal in acidic environments, demonstrating its potential in industrial applications (Assad et al., 2015). In polymer research, the compound's derivatives have been copolymerized with styrene to create novel materials, further underscoring its value in developing new materials with tailored properties.

Safety And Hazards

特性

IUPAC Name |

2-bromo-4-fluoro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWKTSZPTRTXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624835 | |

| Record name | 2-Bromo-4-fluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-5-methoxyaniline | |

CAS RN |

420786-92-1 | |

| Record name | 2-Bromo-4-fluoro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)